molecular formula C18H21NO B312412 N-mesityl-3-phenylpropanamide

N-mesityl-3-phenylpropanamide

Cat. No.: B312412
M. Wt: 267.4 g/mol
InChI Key: RZYWOBVYUQOMFZ-UHFFFAOYSA-N
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Description

N-mesityl-3-phenylpropanamide is a propanamide derivative featuring a mesityl (2,4,6-trimethylphenyl) group attached to the amide nitrogen and a phenyl group at the 3-position of the propanamide chain. Propanamides are widely studied for their biological activity and utility as synthetic intermediates. The mesityl group may confer steric bulk, influencing solubility, reactivity, and intermolecular interactions .

Properties

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

IUPAC Name

3-phenyl-N-(2,4,6-trimethylphenyl)propanamide

InChI

InChI=1S/C18H21NO/c1-13-11-14(2)18(15(3)12-13)19-17(20)10-9-16-7-5-4-6-8-16/h4-8,11-12H,9-10H2,1-3H3,(H,19,20)

InChI Key

RZYWOBVYUQOMFZ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CCC2=CC=CC=C2)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CCC2=CC=CC=C2)C

Origin of Product

United States

Comparison with Similar Compounds

N-(3-methylphenyl)-3-phenylpropanamide

Key Differences :

  • Substituent on Nitrogen: The nitrogen in this compound is substituted with a 3-methylphenyl group (mono-methyl), whereas N-mesityl-3-phenylpropanamide has a 2,4,6-trimethylphenyl (mesityl) group.
  • Molecular Weight: Theoretical calculations estimate this compound at ~307.4 g/mol, compared to N-(3-methylphenyl)-3-phenylpropanamide (C₁₇H₁₉NO, ~261.3 g/mol) .

N-acetyl Norfentanyl (C₁₆H₂₂N₂O₂)

Key Differences :

  • Structure: N-acetyl Norfentanyl includes a piperidinyl moiety and acetyl group, unlike the simpler phenyl and mesityl substituents in this compound.
  • Applications: As a fentanyl metabolite, N-acetyl Norfentanyl is pharmacologically relevant , whereas this compound’s applications (based on structural analogues) may lean toward polymer synthesis or non-opioid drug development.
  • Molecular Weight: N-acetyl Norfentanyl (274.4 g/mol) is lighter than the theoretical weight of this compound .

3-Chloro-N-phenyl-phthalimide

Key Differences :

  • Core Structure : This phthalimide derivative contains a chloro-substituted isoindoline-1,3-dione ring, unlike the propanamide backbone of this compound.
  • Applications: Used in polyimide synthesis , highlighting how nitrogen substituents (phenyl vs. mesityl) influence monomer properties.

Data Table: Structural and Functional Comparison

Compound Molecular Formula Nitrogen Substituent Molecular Weight (g/mol) Key Applications Source
This compound C₂₁H₂₅NO Mesityl (2,4,6-trimethyl) 307.4 (theoretical) Hypothetical: Polymer/drug intermediate -
N-(3-methylphenyl)-3-phenylpropanamide C₁₇H₁₉NO 3-methylphenyl 261.3 Not specified (NIST data)
N-acetyl Norfentanyl C₁₆H₂₂N₂O₂ 1-acetyl-4-piperidinyl 274.4 Opioid metabolite
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ Phenyl 257.7 Polyimide monomer

Research Findings and Implications

  • Steric and Electronic Effects : The mesityl group in this compound likely reduces nucleophilicity at the amide nitrogen compared to less hindered analogues, impacting reactivity in coupling reactions .
  • Solubility : Bulky substituents may lower solubility in aqueous media, a critical factor in pharmaceutical formulation.
  • Biological Activity: While N-acetyl Norfentanyl interacts with opioid receptors , this compound’s bioactivity remains speculative without direct data.

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